XEN907 Induces a Unique α- to π-Helix Transition in the DIV-S6 Helix
XEN907's mechanism of action is structurally distinct from other pore blockers like TC-N1752 and NaV1.7-IN2. Cryo-EM structures reveal that XEN907 binding in the central cavity directly induces an α- to π-helix transition specifically in the DIV-S6 helix . This unique conformational change tightens the fast inactivation gate, providing a structural explanation for its state-dependent inhibition profile [1]. In contrast, TC-N1752 induces a similar π-helix transition in the DII-S6 helix, which closes the activation gate, while NaV1.7-IN2 acts as a pore blocker without causing any such conformational change .
| Evidence Dimension | Conformational Change Upon Binding to Human NaV1.7 |
|---|---|
| Target Compound Data | Induces an α- to π-helix transition in the DIV-S6 helix, tightening the fast inactivation gate. |
| Comparator Or Baseline | TC-N1752: Induces a π-helix transition in the DII-S6 helix, closing the activation gate. NaV1.7-IN2: No conformational change. |
| Quantified Difference | Qualitative and structural difference in the location and functional consequence of induced conformational change. |
| Conditions | Cryo-EM structure of human NaV1.7/β1/β2 complex at 3.2 Å resolution. |
Why This Matters
This unique structural mechanism provides a basis for understanding XEN907's specific functional modulation of NaV1.7, which may translate to a distinct pharmacological profile not achievable with other pore blockers.
- [1] RCSB PDB. 7XM9: Cryo-EM structure of human NaV1.7/beta1/beta2-XEN907. View Source
